molecular formula C16H13FN2O2 B2411486 Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate CAS No. 1585213-85-9

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate

Cat. No.: B2411486
CAS No.: 1585213-85-9
M. Wt: 284.29
InChI Key: YOQFKOFRGDQQAQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring, which is further connected to a methyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate can be compared with other indazole derivatives such as:

    Methyl 2-(3-(4-fluorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a different position of the fluorine atom on the phenyl ring.

    Methyl 2-(3-(3-chlorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-(3-(3-methylphenyl)-1H-indazol-1-yl)acetate: Similar structure but with a methyl group instead of fluorine.

These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities due to the variations in their substituents .

Properties

IUPAC Name

methyl 2-[3-(3-fluorophenyl)indazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-3-2-7-13(14)16(18-19)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQFKOFRGDQQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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